molecular formula C17H13N5O3 B2549702 3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1902980-06-6

3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2549702
CAS No.: 1902980-06-6
M. Wt: 335.323
InChI Key: MTYZAUXVEDZWSK-UHFFFAOYSA-N
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Description

3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
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Scientific Research Applications

Chromogenic and Fluorescence Sensing

  • A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including their synthesis and structural analysis, revealed their potential in chromogenic sensing, particularly for fluoride anions. One derivative demonstrated a significant color change in response to fluoride, indicating its utility in naked-eye detection of this anion in solutions. This colorimetric behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Antioxidant and Antimicrobial Properties

  • Research on 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles explored their synthesis and evaluated their antioxidant activity. Some derivatives showed excellent antioxidant properties and protected against DNA damage induced by the Bleomycin iron complex. This suggests potential biomedical applications, particularly in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016).

Anticancer Activity

  • A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides investigated their synthesis and evaluated them for anticancer activity against various cancer cell lines. Some compounds exhibited higher anticancer activities than the reference drug, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Synthetic Methodology and Chemical Reactivity

  • Studies on the synthesis of oxadiazole compounds and their reactivity offer insights into chemical synthesis techniques and the potential for developing novel compounds with diverse applications. For instance, the synthesis of 5-oxo-1,2,4-oxadiazole compounds from cyano compounds via specific reactions demonstrates the versatility of such chemical frameworks in synthetic chemistry (Jian, 2004).

Enzyme Inhibition and Pharmacological Potential

  • Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides identified them as potent and selective endothelin receptor-A antagonists. Structural modifications of the aryl group enhanced the compounds' activity, indicating their pharmacological potential in treating conditions mediated by endothelin receptors (Wu et al., 1997).

Properties

IUPAC Name

3-cyano-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c18-8-10-2-1-3-12(6-10)17(23)19-9-15-20-16(22-25-15)13-7-14(24-21-13)11-4-5-11/h1-3,6-7,11H,4-5,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYZAUXVEDZWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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